molecular formula C22H42Na2O10S+2 B1513124 Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate CAS No. 42016-08-0

Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate

Cat. No.: B1513124
CAS No.: 42016-08-0
M. Wt: 544.6 g/mol
InChI Key: FKYNANCMHCGCCX-UHFFFAOYSA-N
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Description

Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate is a surfactant with remarkable properties widely used in various industries. It combines hydrophobic and hydrophilic parts, allowing it to reduce surface tension in aqueous solutions. This compound has applications in detergents, cosmetics, and pharmaceuticals due to its effective emulsifying and dispersing capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate involves a multi-step process:

  • Starting Materials: The synthesis begins with the selection of suitable alcohol and sulfonate ester derivatives.

  • Ethoxylation: The first step involves the ethoxylation of dodecanol with ethylene oxide to produce a polyethylene glycol ether.

  • Sulfonation: This intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid.

  • Neutralization: The sulfonated product is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes continuous processes and the use of reactors designed for controlled addition of reactants, temperature regulation, and efficient mixing.

Chemical Reactions Analysis

Types of Reactions: Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized under harsh conditions, although it is generally stable.

  • Reduction: Reduction is less common but can occur in specific chemical environments.

  • Substitution: Various substitution reactions can take place, particularly at the sulfonate group.

Common Reagents and Conditions:

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride.

  • Substitution Reagents: Halides, nitriles.

Major Products Formed: The primary products formed depend on the reaction conditions but typically include oxidized or reduced forms of the sulfonate group and substituted derivatives.

Scientific Research Applications

Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

Biology: Incorporated in biological assays to study membrane interactions and protein-lipid binding.

Medicine: Employed in drug delivery systems for its ability to enhance the solubility of hydrophobic drugs.

Industry: Widely used in the production of detergents, cosmetics, and other personal care products.

Mechanism of Action

Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate operates by reducing surface tension between molecules. The hydrophilic head interacts with water while the hydrophobic tail interacts with oils and greases, allowing for effective emulsification and dispersion.

Molecular Targets and Pathways: Targets include lipid bilayers in biological membranes and hydrophobic regions in various substrates. The pathways typically involve interactions at the molecular level leading to the stabilization of emulsions and dispersions.

Comparison with Other Surfactants:

  • Sodium dodecyl sulfate (SDS): SDS is a more aggressive surfactant with stronger detergency but can be more irritating to skin.

  • Polyethylene glycol ethers: Similar properties but often less effective at emulsifying and dispersing complex mixtures.

Uniqueness: this compound stands out due to its excellent balance between mildness and effectiveness, making it a preferred choice in formulations requiring both efficacy and gentleness.

Comparison with Similar Compounds

  • Sodium lauryl ether sulfate (SLES)

  • Sodium coco-sulfate

  • Ammonium lauryl sulfate

This compound's versatility and effectiveness ensure its continued use across various scientific and industrial applications. Its unique structure and properties distinguish it from other surfactants, making it invaluable in many formulations.

Properties

IUPAC Name

disodium;2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl]-3-sulfobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-18-16-31-14-12-19(21(23)24)20(22(25)26)33(27,28)29;;/h19-20H,2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYNANCMHCGCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42Na2O10S+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021523
Record name Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42016-08-0
Record name Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042016080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium C-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] sulphonatosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Reactant of Route 2
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Reactant of Route 3
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Reactant of Route 4
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Reactant of Route 5
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate
Reactant of Route 6
Disodium C-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) sulphonatosuccinate

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